N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-29(26,27)22-10-2-4-13-6-7-14(12-15(13)22)21-19(25)18(24)20-9-8-16(23)17-5-3-11-28-17/h3,5-7,11-12,16,23H,2,4,8-10H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVGLJMOZIAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. One common approach is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the synthesis of the target compound .
Industrial Production Methods
The use of ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine are some of the catalytic systems that have been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural components suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring and tetrahydroquinoline moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The oxalamide group may also play a role in binding to specific proteins, influencing their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Computational studies using density-functional theory (DFT), including methodologies derived from the Colle-Salvetti correlation-energy framework , highlight the electronic effects of the thiophene and sulfonyl groups. The target compound exhibits a lower energy gap (ΔE = 3.2 eV) between HOMO and LUMO compared to analogs (ΔE = 3.8–4.5 eV), suggesting greater reactivity and binding efficiency . Molecular dynamics simulations further confirm stable interactions with JAK2’s ATP-binding pocket, driven by sulfonyl-oxygen interactions with Lys882 and thiophene-arginine π-cation bonding .
Biological Activity
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{17}H_{24}N_{2}O_{3}S
- Molecular Weight : 348.45 g/mol
The presence of a thiophene ring and a tetrahydroquinoline moiety suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, thiosemicarbazones have been shown to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) highlights that the substituents on the thiophene ring can significantly influence the compound's efficacy against microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound 31 | Antibacterial | Staphylococcus aureus, E. coli | |
| Compound 32 | Antifungal | Aspergillus flavus, Candida albicans |
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The tetrahydroquinoline structure is known for its potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This could imply a role in treating neurodegenerative diseases or mood disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes involved in bacterial metabolism.
- Receptor Modulation : The tetrahydroquinoline moiety may act on neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Reduction : Compounds containing thiophene rings are often associated with antioxidant properties, potentially reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of related thioether compounds, it was found that modifications in the thiophene structure enhanced antibacterial activity against resistant strains of bacteria. The study concluded that substituents on the thiophene ring significantly impacted the overall efficacy of the compounds tested .
Neuroprotective Potential
A recent investigation into the neuroprotective effects of tetrahydroquinoline derivatives demonstrated that these compounds could reduce neuronal apoptosis in vitro. The study highlighted the importance of structural features in mediating neuroprotective effects, suggesting that this compound could be a candidate for further research in neuropharmacology .
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its potential research applications?
Answer:
The compound’s structure includes:
- A thiophene ring (contributing to π-π interactions and metabolic stability).
- A tetrahydroquinoline moiety (associated with binding to neurotransmitter receptors or enzymes).
- An oxalamide linker (enhancing hydrogen-bonding capacity and conformational rigidity).
These features suggest applications in:
- Medicinal chemistry : Targeting enzymes/receptors (e.g., dopamine or serotonin pathways) due to the tetrahydroquinoline core .
- Chemical synthesis : Serving as a precursor for derivatives via functionalization of the thiophene or sulfonyl groups .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Answer:
The synthesis involves multi-step pathways:
Bioreduction : Using Rhodotorula glutinis whole cells to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, yielding (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide (30 g/L concentration, 24–48 hr reaction) .
Catalytic systems : Ruthenium/chiral ligand complexes or borane/oxazaborolidine catalysts for enantioselective steps, common in tetrahydroquinoline synthesis .
Final coupling : Amidation or sulfonylation under controlled pH (6–8) and temperature (40–60°C) to attach the methanesulfonyl-tetrahydroquinoline moiety .
Basic Question: Which analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : Confirms regiochemistry (e.g., thiophene substitution pattern) and hydrogen-bonding via amide protons .
- Mass spectrometry (MS) : Validates molecular weight (348.45 g/mol) and detects impurities .
- HPLC : Monitors reaction progress and isolates the product (C18 column, acetonitrile/water gradient) .
Advanced Question: How can researchers optimize synthetic yield and purity when scaling up production?
Answer:
Optimization strategies:
- Reaction condition tuning : Adjusting pH (6.5–7.5) and temperature (50°C) during amidation to minimize byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Use of preparative HPLC or recrystallization (ethanol/water) to achieve ≥98% purity .
- Catalyst screening : Testing chiral ligands (e.g., BINAP) to improve enantiomeric excess in asymmetric steps .
Advanced Question: How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) for cytotoxicity or receptor-binding assays .
- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during experiments .
- Structural analogs : Compare activity with derivatives (e.g., replacing methanesulfonyl with ethylsulfonyl) to identify critical pharmacophores .
Advanced Question: What computational methods are suitable for elucidating its mechanism of action?
Answer:
- Molecular docking : Predict binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. furan) with bioactivity data .
Advanced Question: How does the compound’s stability under physiological conditions impact pharmacological studies?
Answer:
- Hydrolytic stability : The oxalamide group may degrade in acidic environments (e.g., gastric fluid). Test stability in pH 2–7.4 buffers via UV-Vis or NMR .
- Photostability : Thiophene rings are light-sensitive. Store samples in amber vials and avoid prolonged UV exposure .
- Metabolic profiling : Use liver microsomes to identify metabolites (e.g., sulfoxide formation) that alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
